tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and a cyclopropylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via an amide bond formation reaction, typically using reagents such as carbodiimides or coupling agents.
Attachment of the Cyclopropylcarbamate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine or carbamate groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate
- tert-butyl N-(1-aminopropan-2-yl)carbamate
- tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate
Uniqueness
tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H27N3O3 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C15H27N3O3/c1-10(16)13(19)17-8-7-12(9-17)18(11-5-6-11)14(20)21-15(2,3)4/h10-12H,5-9,16H2,1-4H3 |
InChI Key |
NTDGNDBPYIFROP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.